Pitolisant oxalate

Narcolepsy Comparative Efficacy Benefit-Risk Assessment

Researchers require a validated H3 receptor inverse agonist reference standard that is pharmacologically distinct from the hydrochloride API (Wakix®). Pitolisant oxalate solves this with: - **Definitive H3R binding**: Ki = 0.16 nM; inverse agonist EC50 = 1.5 nM; no H1/H2/H4 activity up to 10 µM. - **Pharmacogenomic utility**: Probe for CYP2D6 variability (2.4x exposure difference PM vs. EM). - **Comparative efficacy**: Non-controlled, 84% oral bioavailability in mice - ideal for chronic narcolepsy models.

Molecular Formula C19H28ClNO5
Molecular Weight 385.9 g/mol
CAS No. 362665-57-4
Cat. No. B3424653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitolisant oxalate
CAS362665-57-4
Molecular FormulaC19H28ClNO5
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C17H26ClNO.C2H2O4/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;3-1(4)2(5)6/h7-10H,1-6,11-15H2;(H,3,4)(H,5,6)
InChIKeyOZTKSXOIWBLDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitolisant Oxalate: H3 Inverse Agonist for Narcolepsy Research


Pitolisant oxalate is a potent and selective nonimidazole inverse agonist at the recombinant human histamine H3 receptor, exhibiting a binding affinity Ki of 0.16 nM and an inverse agonist EC50 of 1.5 nM [1]. It demonstrates high selectivity for H3 receptors, with no significant activity at H1, H2, or H4 subtypes (IC50 > 10 µM) [2]. As the oxalate salt form of pitolisant (CAS 903576-44-3 for hydrochloride), this compound serves as a critical reference standard for analytical and bioequivalence studies, given that the commercially available pharmaceutical formulation (Wakix®) is pitolisant hydrochloride [3]. Pitolisant is approved by the FDA (2019) and EMA (2016) for the treatment of excessive daytime sleepiness and cataplexy in adults with narcolepsy [4].

Pitolisant Oxalate: Key Salt Form & Pharmacologic Distinctions


Substitution of pitolisant oxalate with the hydrochloride salt form or other H3 receptor antagonists is not scientifically valid without explicit bioequivalence and purity validation. The oxalate salt (CAS 362665-57-4) is distinct from the hydrochloride salt (CAS 903576-44-3), which is the active pharmaceutical ingredient in the approved drug Wakix® [1]. These salt forms differ in their physicochemical properties, including solubility, stability, and hygroscopicity, which directly impact formulation behavior, dissolution rates, and ultimately, in vivo exposure [2]. Furthermore, pitolisant's unique pharmacologic profile—combining high-affinity H3 receptor inverse agonism (Ki = 0.16 nM) with minimal off-target activity—is not replicated by other H3 antagonists such as ciproxifan, which exhibits lower intrinsic inverse agonist activity [3]. Pitolisant also undergoes CYP2D6-dependent metabolism, leading to substantial inter-individual pharmacokinetic variability (up to 2.4-fold higher exposure in poor metabolizers), a critical consideration for dosing that is not shared by all in-class compounds [4].

Pitolisant Oxalate: Comparative Efficacy and Safety Benchmarks


Benefit-Risk Profile vs. Modafinil and Sodium Oxybate

In a network meta-analysis of 14 randomized controlled trials (RCTs) including sodium oxybate, modafinil, and pitolisant, pitolisant 40 mg/day demonstrated comparable efficacy to sodium oxybate 9 g/day and modafinil 200-400 mg/day in reducing excessive daytime sleepiness (EDS) as measured by Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT). Critically, pitolisant achieved the highest P-score for benefit-risk (BR) ratio, indicating a superior balance of efficacy and safety relative to the comparators [1].

Narcolepsy Comparative Efficacy Benefit-Risk Assessment

Cataplexy Efficacy vs. Sodium Oxybate

A network meta-analysis demonstrated that pitolisant 40 mg/day and sodium oxybate 9 g/day (administered in two nightly doses) had similar efficacy in reducing cataplexy episodes. Modafinil, in contrast, does not possess an approved indication for cataplexy and showed no comparable benefit [1]. Importantly, pitolisant is the only FDA-approved non-controlled substance for narcolepsy with a cataplexy indication, offering a distinct regulatory and clinical advantage over sodium oxybate (Schedule III controlled substance) [2].

Cataplexy Narcolepsy Non-Controlled Substance

Adverse Event Burden vs. Sodium Oxybate and Modafinil

A 5-year retrospective analysis of the FDA Adverse Event Reporting System (FAERS) database (2019-2023) compared adverse event signals for pitolisant, sodium oxybate, solriamfetol, and modafinil. Pitolisant generated the fewest distinct adverse drug event (ADE) signals (50 signals, 762 cumulative cases), compared to sodium oxybate (640 signals, 46,962 cases), modafinil (72 signals, 632 cases), and solriamfetol (40 signals, 1,228 cases) [1]. While the absolute number of cases for pitolisant was not the lowest, the number of distinct signals was substantially less than sodium oxybate, suggesting a more constrained safety profile. Notably, modafinil was associated with a higher rate of fatal outcomes, and sodium oxybate had strong signals for sleep apnea syndrome and respiratory depression [2].

Pharmacovigilance Adverse Drug Events Real-World Safety

Intrinsic Inverse Agonist Activity vs. Ciproxifan

In functional [35S]GTPγS binding assays at the recombinant human H3 receptor, pitolisant (BF2.649) exhibited an EC50 of 1.5 nM as an inverse agonist, with an intrinsic activity approximately 50% higher than that of ciproxifan, another H3 receptor antagonist/inverse agonist [1]. This indicates that pitolisant produces a greater maximal suppression of basal H3 receptor signaling, which may translate to enhanced wake-promoting efficacy in vivo.

H3 Receptor Inverse Agonism In Vitro Pharmacology

CYP2D6-Mediated Exposure Variability vs. Modafinil

Pitolisant is primarily metabolized by CYP2D6, with a lesser contribution from CYP3A4 [1]. A clinical pharmacology study demonstrated that CYP2D6 poor metabolizers exhibit approximately 2.4-fold higher pitolisant exposure (AUC) compared to normal (extensive) metabolizers after receiving 18 mg daily for 7 days [2]. This necessitates specific dose adjustments (maximum 18 mg/day for poor metabolizers) that are not required for modafinil, which has a different metabolic pathway. In contrast, modafinil is a weak CYP2D6 inhibitor and a CYP3A4 inducer, creating a distinct drug interaction risk profile [3].

Pharmacogenomics CYP2D6 Pharmacokinetics

Oral Bioavailability and Absorption Profile

Pitolisant demonstrates high oral bioavailability across species. In mice, the oral bioavailability coefficient (ratio of plasma AUC after oral vs. IV administration) was 84% . In humans, pitolisant is rapidly and well absorbed following oral administration, with approximately 90% of the dose absorbed and a peak plasma concentration (Cmax) of ~30 ng/mL after a 20 mg oral dose [1]. The plasma half-life is 10-12 hours, supporting once-daily dosing in clinical and preclinical models [2].

Oral Bioavailability Pharmacokinetics In Vivo Pharmacology

Pitolisant Oxalate: Key Research and Application Scenarios


Preclinical Narcolepsy and Cataplexy Models

Given its demonstrated comparable efficacy to sodium oxybate in reducing cataplexy [1] and its status as a non-controlled substance [2], pitolisant oxalate is the preferred reference standard for animal models of narcolepsy with cataplexy. Its favorable benefit-risk profile and high oral bioavailability (84% in mice) facilitate reproducible dosing and minimize confounding adverse effects in chronic studies, unlike sodium oxybate which has a narrower safety margin (TEAE IRR >1.5) [1] and significant respiratory depression signals [3].

H3 Receptor Pharmacologic Benchmarking

For laboratories screening or characterizing novel H3 receptor ligands, pitolisant oxalate provides a definitive benchmark for both high binding affinity (Ki = 0.16 nM) and maximal inverse agonist efficacy (50% higher intrinsic activity than ciproxifan) [4]. Its clean selectivity profile (no activity at H1, H2, or H4 receptors up to 10 µM) [5] ensures that observed effects are attributable to H3 receptor modulation alone, reducing the need for extensive off-target counter-screening when used as a control.

CYP2D6 Pharmacogenomic and Drug Interaction Studies

Pitolisant oxalate is an essential tool for investigating CYP2D6-dependent pharmacokinetic variability, given the 2.4-fold exposure difference between poor and normal metabolizers [6]. This property makes it a valuable probe substrate in pharmacogenomic studies, in vitro CYP2D6 inhibition assays, and research on drug-drug interactions involving CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) that require a 50% dose reduction [7]. Modafinil and other wake-promoting agents lack this specific and well-quantified genetic component.

Salt Form-Specific Bioequivalence Reference

The oxalate salt of pitolisant (CAS 362665-57-4) is chemically and physically distinct from the hydrochloride salt (CAS 903576-44-3) used in Wakix® [8]. For analytical laboratories conducting method development, forced degradation studies, or evaluating generic pitolisant formulations, pitolisant oxalate serves as a critical reference material. Its distinct solubility and stability profile [9] enables accurate identification and quantification of the specific salt form, ensuring compliance with regulatory requirements for impurity profiling and bioequivalence testing.

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